3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide
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Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound with the molecular formula C8H4BrClF4. This compound is characterized by the presence of chlorine, fluorine, and bromine atoms attached to a benzyl ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide typically involves multi-step reactions. One common method includes the halogenation of a benzyl precursor followed by bromination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods:
Bromination: The addition of bromine to the halogenated benzyl compound.
Catalysts: Use of metal catalysts to facilitate the reactions.
Temperature Control: Maintaining specific temperatures to optimize reaction efficiency and product yield.
Chemical Reactions Analysis
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
- Substituted benzyl derivatives.
- Oxidized or reduced forms of the original compound.
- Coupled products with extended carbon chains.
Scientific Research Applications
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide involves its interaction with molecular targets through its halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide can be compared with other halogenated benzyl compounds:
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a bromine atom.
2-Fluoro-3-(trifluoromethyl)benzyl bromide: Lacks the chlorine atom, affecting its reactivity and applications.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a pyridine ring, altering its chemical properties and uses.
Uniqueness: The unique combination of chlorine, fluorine, and bromine atoms in this compound provides distinct reactivity and stability, making it a versatile compound in various chemical and industrial applications.
Properties
IUPAC Name |
1-(bromomethyl)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNVJHWULHTZHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378695 |
Source
|
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-09-1 |
Source
|
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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